4H-1-Benzopyran-4-one, 7-chloro-2,3-dihydro-3-hydroxy-2-phenyl-
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Overview
Description
7-Chloro-3-hydroxy-2-phenylchroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is a notable structural entity in medicinal chemistry, acting as a building block for various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxy-2-phenylchroman-4-one typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for 7-Chloro-3-hydroxy-2-phenylchroman-4-one are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation often uses chlorine or bromine, while nitration employs nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit different biological activities .
Scientific Research Applications
7-Chloro-3-hydroxy-2-phenylchroman-4-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of cosmetic products for skin and hair care.
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant properties by scavenging free radicals. The compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar chroman-4-one structure but differ in their substitution patterns.
Isoflavones: Isoflavones have a similar core structure but with different functional groups.
Spirochromanones: These compounds have a spiro linkage, adding to their structural complexity.
Uniqueness
7-Chloro-3-hydroxy-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives .
Properties
CAS No. |
644973-51-3 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,14-15,18H |
InChI Key |
RRWHLDOBHKICLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)Cl)O |
Origin of Product |
United States |
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